

Application Notes and Protocols for the NMR Spectroscopic Analysis of Griseolutein B

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Compound of Interest

Compound Name: Griseolutein B

Cat. No.: B15579898

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Introduction

Griseolutein B is a phenazine antibiotic produced by several species of *Streptomyces*. Like other phenazine natural products, it exhibits a range of biological activities, including antibacterial and potential anticancer properties. The structural elucidation and purity assessment of **Griseolutein B** are critical for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its chemical structure and for quantifying its presence in complex mixtures.

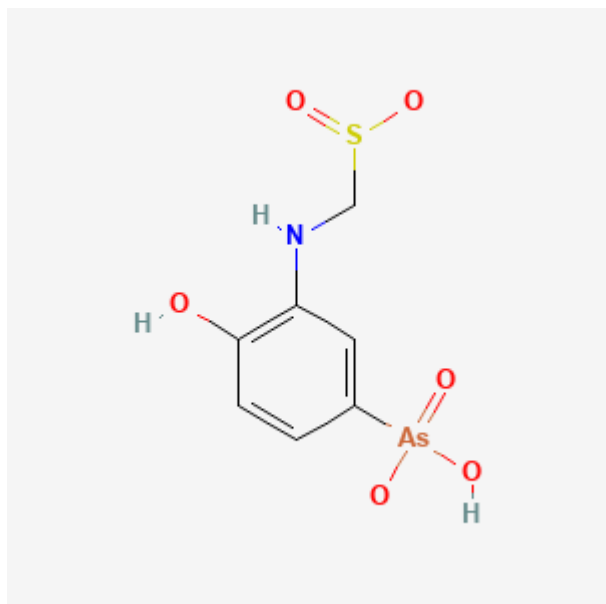
This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of **Griseolutein B**. It is intended to guide researchers in obtaining and interpreting high-quality NMR data for this compound.

Chemical Structure of Griseolutein B

Molecular Formula: C₁₇H₁₆N₂O₆

Canonical SMILES: COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O

Structure:



Representative NMR Data

Due to the limited availability of publicly accessible, complete NMR datasets for **Griseolutein B**, the following table presents a representative set of ¹H and ¹³C NMR chemical shifts. These values are based on typical shifts for similar phenazine structures and are intended for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.

Position	^{13}C Chemical Shift (δc , ppm)	^1H Chemical Shift (δH , ppm, Multiplicity, J in Hz)
1	142.5	-
2	128.9	8.35 (d, 7.5)
3	134.2	8.10 (t, 7.5)
4	130.1	8.45 (d, 7.5)
4a	141.8	-
5a	138.5	-
6	129.5	8.20 (s)
7	108.2	7.40 (d, 2.5)
8	158.9	-
9	119.8	7.95 (d, 2.5)
9a	136.4	-
1-COOH	166.8	-
8-OCH ₃	56.5	4.10 (s)
6-CH ₂	68.2	5.05 (s)
1'	75.4	4.50 (t, 5.0)
2'	64.1	3.80 (m)
2'	3.70 (m)	

Experimental Protocols

Sample Preparation

- Sample Purity: Ensure the **Griseolutein B** sample is of high purity. This can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

- **Solvent Selection:** Choose a suitable deuterated solvent. For phenazine compounds, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are commonly used. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (e.g., -OH, -NH, -COOH).
- **Concentration:** Prepare a solution with a concentration of 5-10 mg of **Griseolutein B** in 0.5-0.6 mL of the chosen deuterated solvent.
- **Internal Standard:** For quantitative NMR (qNMR), add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., tetramethylsilane (TMS) at 0 ppm, or a higher molecular weight standard for better mass accuracy).
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

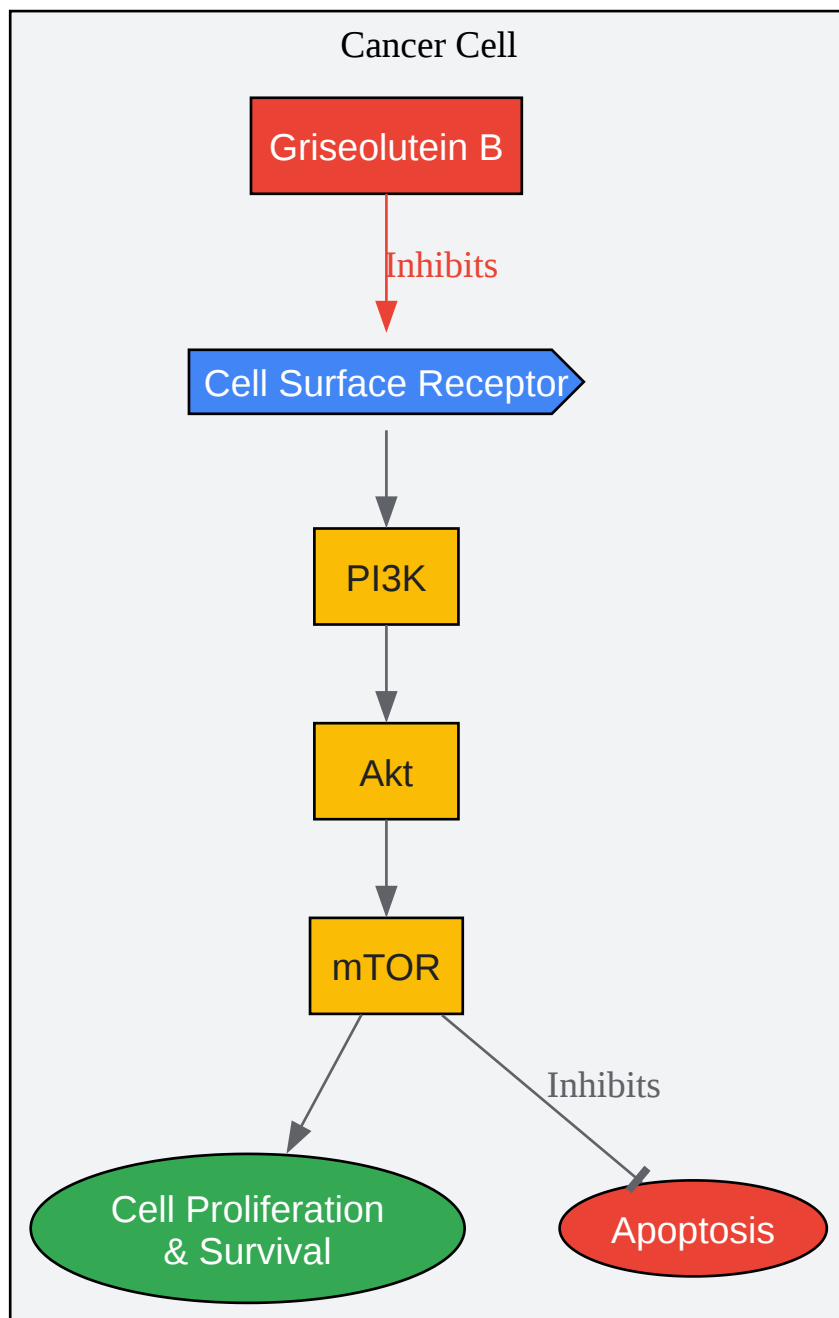
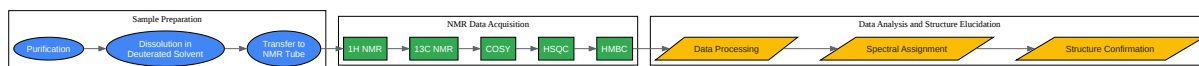
The following experiments are recommended for a comprehensive structural analysis of **Griseolutein B**. All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for enhanced sensitivity.

- **¹H NMR (Proton):**
 - **Purpose:** To determine the number of different types of protons and their chemical environments. Provides information on proton-proton scalar coupling.
 - **Typical Parameters:**
 - Pulse Program: zg30
 - Spectral Width: 12-16 ppm
 - Acquisition Time: 2-3 s
 - Relaxation Delay: 1-5 s
 - Number of Scans: 16-64

- ^{13}C NMR (Carbon):
 - Purpose: To determine the number of different types of carbon atoms.
 - Typical Parameters:
 - Pulse Program: zgpg30 (with proton decoupling)
 - Spectral Width: 200-220 ppm
 - Acquisition Time: 1-2 s
 - Relaxation Delay: 2-5 s
 - Number of Scans: 1024-4096
- COSY (Correlation Spectroscopy):
 - Purpose: To identify protons that are scalar-coupled to each other (typically through 2-3 bonds).
 - Typical Parameters:
 - Pulse Program: cosygpqf
 - Data Points (F2 x F1): 2048 x 256
 - Number of Scans per Increment: 2-8
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond correlations between protons and their attached carbons.
 - Typical Parameters:
 - Pulse Program: hsqcedetgpsisp2.3
 - Data Points (F2 x F1): 1024 x 256

- $^1\text{J}(\text{C},\text{H})$ Coupling Constant: ~145 Hz
- Number of Scans per Increment: 4-16
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-4 bonds) correlations between protons and carbons. Crucial for connecting different spin systems and establishing the overall carbon skeleton.
 - Typical Parameters:
 - Pulse Program: hmbcgplpndqf
 - Data Points (F2 x F1): 2048 x 256
 - Long-range $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for 8-10 Hz
 - Number of Scans per Increment: 8-32

Experimental Workflow



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